1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4,6-dichloropyrimidine with 5-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
5-Methyl-1H-pyrazole-4-carbaldehyde: A key intermediate in the synthesis of pyrazole-based compounds.
Uniqueness
1-(4,6-Dichloropyrimidin-2-yl)-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to its dual ring structure, which combines the properties of both pyrimidine and pyrazole rings.
Properties
CAS No. |
799789-51-8 |
---|---|
Molecular Formula |
C9H6Cl2N4O |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)-5-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6Cl2N4O/c1-5-6(4-16)3-12-15(5)9-13-7(10)2-8(11)14-9/h2-4H,1H3 |
InChI Key |
KHKOXFIIULOXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC(=CC(=N2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.